Product packaging for 2-Benzyl-2h-1,2,3-triazole(Cat. No.:CAS No. 109299-75-4)

2-Benzyl-2h-1,2,3-triazole

Cat. No.: B8716979
CAS No.: 109299-75-4
M. Wt: 159.19 g/mol
InChI Key: RZHLLJGGWPZWHH-UHFFFAOYSA-N
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Description

Historical Development of 1,2,3-Triazole Synthesis and Reactivity Paradigms

The synthesis of the 1,2,3-triazole core has evolved significantly over the past century. The foundational method was the Huisgen 1,3-dipolar cycloaddition, a thermal reaction between an azide (B81097) and an alkyne. researchgate.netscispace.com While groundbreaking, this reaction often requires harsh conditions and typically produces a mixture of 1,4- and 1,5-disubstituted regioisomers, limiting its synthetic utility. researchgate.netscispace.com

A paradigm shift occurred with the advent of "click chemistry," which introduced the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). scispace.comtandfonline.comnih.gov This reaction is highly efficient, regioselective for the 1,4-isomer, and proceeds under mild, often aqueous, conditions. tandfonline.comnih.gov The robustness and wide substrate scope of the CuAAC have made it a cornerstone of modern organic synthesis, enabling the construction of complex molecular architectures. tandfonline.commagtech.com.cn

To complement the CuAAC and provide access to the alternative 1,5-regioisomer, ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) was developed. magtech.com.cnrsc.orgmdpi.com The ability to selectively synthesize different regioisomers is crucial as the substitution pattern dramatically influences the molecule's properties. researchgate.net

Beyond cycloadditions, other synthetic strategies have emerged, including metal-free methods and multi-component reactions that offer alternative pathways to variously substituted 1,2,3-triazoles. scispace.commdpi.comorganic-chemistry.org In terms of reactivity, 1,2,3-triazoles are generally stable to oxidation, reduction, and hydrolysis. researchgate.net However, N-substituted triazoles, particularly those with electron-withdrawing groups, can undergo denitrogenative ring-opening reactions, serving as precursors to other valuable nitrogen-containing compounds. acs.orgrsc.org

Significance of the 2-Substituted 1,2,3-Triazole Motif in Chemical Space

While 1,4- and 1,5-disubstituted 1,2,3-triazoles have been extensively studied, the 2-substituted 1,2,3-triazole motif possesses unique characteristics that set it apart. Unlike their 1-substituted counterparts, 2-substituted isomers, particularly 2-aryl-2H-1,2,3-triazoles, are recognized as highly efficient UV/blue-light-emitting fluorophores. researchgate.net This has led to their investigation in materials science for applications in organic light-emitting diodes (OLEDs) and fluorescent probes. mdpi.comresearchgate.net

Property1-Substituted 1,2,3-Triazoles2-Substituted 1,2,3-Triazoles
Common Synthesis Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-isomers; Ruthenium-Catalyzed (RuAAC) for 1,5-isomers. scispace.commagtech.com.cnRegioselective alkylation/arylation of NH-triazole precursors. organic-chemistry.org
Primary Application Widely used as linkers in medicinal chemistry and bioconjugation ("click chemistry"). tandfonline.comnih.govInvestigated as blue fluorophores, luminophores, and in materials for optoelectronics. researchgate.net
Optical Properties Generally not known for strong fluorescence.Often exhibit high quantum yields and function as efficient UV/blue-light emitters. researchgate.net
Biological Role Often used as a stable bioisostere for amide bonds. tandfonline.comExplored for distinct pharmacological profiles due to different electronic and steric properties. researchgate.net

Scope and Research Emphasis on 2-Benzyl-2H-1,2,3-triazole

Research on this compound focuses on its synthesis and potential as a structural scaffold. The benzyl (B1604629) group, attached to the N2 position of the triazole ring, influences the compound's steric and electronic properties. vulcanchem.com

The synthesis of this compound can be achieved through several established methods for creating N2-substituted triazoles. A common approach is the regioselective alkylation of a parent 1,2,3-triazole with a benzyl halide (e.g., benzyl bromide) in the presence of a base. evitachem.com Another synthetic route involves the reaction of benzyl azide with specific reaction partners under conditions that favor the formation of the 2H-isomer. evitachem.com

The compound serves as a building block in medicinal chemistry and materials science. evitachem.com The benzyl group can be further functionalized, and the triazole core can participate in various chemical transformations, including coupling reactions to build more complex molecules. evitachem.com Its structure is a platform for developing derivatives with potential applications, such as inhibitors for enzymes like xanthine (B1682287) oxidase or as components in organometallic complexes with potential anticancer activity. vulcanchem.com

Research AreaFindings Related to this compound and its Derivatives
Synthesis Can be synthesized via regioselective alkylation of triazole with benzyl halides or through cycloaddition reactions involving benzyl azide. evitachem.com Solvents like DMF or tert-butanol (B103910) are often employed. evitachem.com
Molecular Structure Consists of a five-membered 1,2,3-triazole ring where the benzyl group is attached to the nitrogen atom at the 2-position. evitachem.comnih.gov
Chemical Reactivity The triazole ring's nitrogen atoms can act as nucleophiles, and the compound can undergo cross-coupling reactions to create more complex derivatives. evitachem.com
Potential Applications Serves as a scaffold for developing new pharmaceutical agents and is studied in materials science for creating polymers with specific properties. evitachem.com The benzyl substituent can modify the biological activity of the triazole core, for instance, in the context of enzyme inhibition. vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H9N3 B8716979 2-Benzyl-2h-1,2,3-triazole CAS No. 109299-75-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

109299-75-4

Molecular Formula

C9H9N3

Molecular Weight

159.19 g/mol

IUPAC Name

2-benzyltriazole

InChI

InChI=1S/C9H9N3/c1-2-4-9(5-3-1)8-12-10-6-7-11-12/h1-7H,8H2

InChI Key

RZHLLJGGWPZWHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2N=CC=N2

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Benzyl 2h 1,2,3 Triazole and Its Derivatives

Regioselective Synthesis Strategies for N2-Substituted 1,2,3-Triazoles

The regioselective synthesis of N2-substituted 1,2,3-triazoles can be broadly approached through two main strategies: the functionalization of a pre-formed 1,2,3-triazole ring or the direct construction of the N2-substituted triazole skeleton. scielo.br Each approach has its own set of challenges and advantages, with the choice of strategy often dictated by the desired substitution pattern and the availability of starting materials.

Controlled N-Alkylation and N-Arylation Approaches

Direct N-alkylation and N-arylation of the parent 1H-1,2,3-triazole often result in a mixture of N1 and N2 isomers, with the product ratio being highly dependent on the reaction conditions. researchgate.net However, by carefully controlling these conditions and utilizing specific substrates, a high degree of regioselectivity towards the N2-isomer can be achieved.

One effective strategy involves the use of 4,5-disubstituted 1,2,3-triazoles. The steric hindrance imposed by substituents at the C4 and C5 positions disfavors substitution at the adjacent N1 and N3 atoms, thereby directing alkylating and arylating agents to the N2 position. scielo.brresearchgate.net For instance, the alkylation of 4,5-dibromo-1,2,3-triazole with various alkyl halides proceeds with good to excellent N2 selectivity. acs.org These dibromo-substituted products can then be further functionalized through cross-coupling reactions to introduce a variety of substituents at the C4 and C5 positions. organic-chemistry.org

A study on the benzylation of 2,2,2-trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone with benzyl (B1604629) bromide in the presence of sodium carbonate in DMF demonstrated high regioselectivity for the N2-isomer. mdpi.com This highlights the influence of both the substituents on the triazole ring and the reaction conditions in directing the outcome of the alkylation.

Starting TriazoleAlkylating/Arylating AgentBase/SolventProduct(s)Ratio (N2:N1)Total YieldReference
4,5-dibromo-1,2,3-triazoleAlkyl halidesK2CO3 / DMF2-Alkyl-4,5-dibromo-1,2,3-triazolesGood to excellent selectivityHigh acs.orgorganic-chemistry.org
2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanoneBenzyl bromideNa2CO3 / DMF2-Benzyl- and 1-Benzyl-triazole derivatives83:17High mdpi.com
2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanone1-(Bromomethyl)-4-nitrobenzeneNa2CO3 / DMF2-(4-Nitrobenzyl)- and 1-(4-Nitrobenzyl)-triazole derivatives83:1781% mdpi.com
2,2,2-Trifluoro-1-(5-phenyl-2H-1,2,3-triazol-4-yl)ethanoneIodomethaneNa2CO3 / DMF2-Methyl- and 1-Methyl-triazole derivatives83:1786% mdpi.com

Direct N2-Functionalization of 1,2,3-Triazole Scaffolds

Direct functionalization of the NH-1,2,3-triazole scaffold at the N2 position without the influence of bulky C4/C5 substituents is a more challenging yet highly desirable approach. Recent advances have shown that catalyst and solvent choice can play a pivotal role in controlling regioselectivity.

For example, a gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been developed to selectively synthesize N2-alkyl-1,2,3-triazoles. nih.govrsc.orgrsc.org It is proposed that a hydrogen bond forms between the oxygen atom of the vinyl ether, activated by the gold catalyst, and the NH of the 1,2,3-triazole, leading to selective N2-alkylation. rsc.orgrsc.org This method has been shown to be effective for a range of 4-aryl substituted NH-1,2,3-triazoles, with electron-donating groups on the aryl ring generally providing good yields of the N2-alkylated product. nih.govrsc.org

Another approach involves the Michael addition of NH-1,2,3-triazole to α,β-unsaturated ketones. nih.gov Interestingly, the regioselectivity of this reaction can be controlled by the reaction conditions. When the reaction is carried out neat (without solvent), the N1-substituted isomer is selectively formed. nih.gov Conversely, employing a catalytic amount of base in an aprotic solvent directs the reaction to yield the N2-substituted regioisomer. nih.gov

TriazoleReagentConditionsMajor ProductYieldReference
4-Aryl-NH-1,2,3-triazolesVinyl ethersGold catalystN2-Alkyl-1,2,3-triazoles77-87% nih.govrsc.org
NH-1,2,3-triazoleMesityl oxideCatalytic base4-Methyl-4-(2H-1,2,3-triazol-2-yl)pentan-2-one68% nih.gov
NH-1,2,3-triazoleCyclohexenoneCatalytic base3-(2H-1,2,3-Triazol-2-yl)cyclohexanone65% nih.gov

Exploration of Regioselectivity in Azide-Alkyne Cycloadditions Towards 2H-Isomers

The Huisgen 1,3-dipolar cycloaddition of azides and alkynes is the most fundamental method for synthesizing the 1,2,3-triazole core. researchgate.net However, the thermal reaction often produces a mixture of 1,4- and 1,5-disubstituted regioisomers. organic-chemistry.org While the highly popular copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is exceptionally efficient and regioselective, it almost exclusively yields the 1,4-disubstituted isomer. scielo.brorganic-chemistry.orgbeilstein-journals.org Therefore, direct synthesis of 2H-isomers through cycloaddition is not a standard approach.

Nevertheless, some strategies have been developed to influence the regioselectivity of cycloaddition reactions. For instance, a three-component reaction involving alkynes, sodium azide (B81097), and formaldehyde, catalyzed by copper(I), has been shown to produce 2-hydroxymethyl-2H-1,2,3-triazoles. nih.gov The hydroxymethyl group can be subsequently removed, providing access to NH-1,2,3-triazoles, or it can serve as a handle for further functionalization. nih.gov

Catalytic Systems in 2H-1,2,3-Triazole Formation

Catalysis plays a pivotal role in overcoming the regioselectivity challenges inherent in the synthesis of N2-substituted 1,2,3-triazoles. Both copper and ruthenium-based catalytic systems have been instrumental in developing methodologies that favor the formation of the 2H-isomer.

Copper-Catalyzed Regioselective Synthesis of 2-Substituted 1,2,3-Triazoles

While copper is renowned for catalyzing the formation of 1,4-disubstituted triazoles via CuAAC, it can also be employed in the regioselective N2-functionalization of pre-formed triazole rings. A systematic study on the copper-catalyzed N2-selective arylation of monosubstituted 1,2,3-triazoles has been reported. scielo.br The choice of ligand was found to be critical, with amino acids, particularly secondary amino acids, providing the best results in terms of both yield and selectivity for the N2-arylated product. scielo.br

In another copper-catalyzed approach, an oxidative cyclization between oximes and diazo compounds has been utilized for the synthesis of N2-substituted-1,2,3-triazoles. scielo.br Furthermore, a copper(II)-catalyzed aerobic oxidative method starting from bisarylhydrazones has been developed to produce 2,4,5-triaryl-1,2,3-triazoles. acs.org

Reaction TypeSubstratesCatalyst SystemProduct TypeKey FeatureReference
N2-Arylation4-Phenyl-1,2,3-triazole, Arylating agentCopper salt, Amino acid ligandN2-Aryl-4-phenyl-1,2,3-triazoleLigand-controlled regioselectivity scielo.br
Oxidative CyclizationOximes, Diazo compoundsCopper catalystN2-substituted-1,2,3-triazolesForms 2,4-disubstituted triazoles scielo.br
Aerobic Oxidative SynthesisBisarylhydrazonesCopper(II)2,4,5-Triaryl-1,2,3-triazolesCascade reaction under mild conditions acs.org

Ruthenium-Catalyzed Methodologies for Selective Triazole Isomerization

Ruthenium catalysts are well-known for promoting the azide-alkyne cycloaddition (RuAAC) to selectively produce 1,5-disubstituted 1,2,3-triazoles, a complementary regioselectivity to the CuAAC reaction. organic-chemistry.orgcore.ac.ukacs.org The RuAAC is tolerant of both terminal and internal alkynes, allowing for the synthesis of fully substituted 1,2,3-triazoles. core.ac.uknih.gov The mechanism involves the activation of the alkyne through a π-interaction with the ruthenium center. nih.gov

While the primary application of ruthenium in this context is for the de novo synthesis of the 1,5-isomer, there is less direct evidence in the provided search results for ruthenium-catalyzed isomerization of a pre-formed 1,4- or 1,5-disubstituted triazole to a 2-substituted isomer. However, some ruthenium complexes have been shown to catalyze the synthesis of 1,4-disubstituted triazoles, deviating from the usual 1,5-regioselectivity. acs.org The development of ruthenium-catalyzed methodologies for the direct isomerization to thermodynamically stable 2H-1,2,3-triazoles remains an area of ongoing research.

Derivatization and Post-Synthetic Functionalization of the 2-Benzyl-2H-1,2,3-triazole Nucleus

Palladium-Mediated Cyclization and Rearrangement Processes

The synthesis of N2-substituted 1,2,3-triazoles, including the this compound scaffold, has been significantly advanced through the use of palladium catalysis. These methods often provide high regioselectivity, which can be a challenge with other synthetic approaches. scielo.br

A key strategy involves the N-arylation of the 1,2,3-triazole ring. Research by Buchwald and coworkers was foundational in demonstrating the palladium-catalyzed N2-selective arylation of 1,2,3-triazoles. scielo.brresearchgate.net They discovered that the use of sterically hindered phosphine (B1218219) ligands, such as Me₄tBuXPhos, directs the arylation to the N2 position with high selectivity for both unsubstituted and substituted 1,2,3-triazoles. scielo.brresearchgate.net Theoretical calculations have suggested that this N2 selectivity arises from a more favorable reductive elimination step from the N2-triazolate-palladium complex compared to the N1 or N3 complexes. researchgate.netnih.gov This method has been successfully applied to the synthesis of a wide range of N2-aryl-1,2,3-triazoles from aryl bromides, chlorides, and triflates with excellent N2-selectivity (95–99%). nih.gov

Another palladium-catalyzed approach involves a three-component reaction of terminal alkynes, allyl carbonate, and trimethylsilyl (B98337) azide, which proceeds through a 1-allylpalladium-1,2,3-triazole complex that rearranges to the more stable 2H-isomer. researchgate.netresearchgate.net Furthermore, palladium catalysis is instrumental in the post-synthetic functionalization of the this compound nucleus, as will be discussed in section 2.4.1.

Rearrangement reactions, while less common for the direct synthesis of N2-substituted 1,2,3-triazoles, are a known pathway. The Boulton-Katritzky rearrangement, for instance, can produce 1,2,3-triazoles from the recyclization of other heterocyclic systems like oxadiazoles (B1248032) or furazans. scielo.brresearchgate.net However, this method has seen limited application for N2-substituted triazoles due to the synthetic challenges in preparing the necessary precursors. scielo.br A divergent synthesis of 2H-1,2,3-triazoles has been reported via the base- and thermally-induced rearrangements of furoxanylhydrazones, where varying reaction conditions can lead to structurally diverse products from the same starting materials. mathnet.ru

Metal-Free and Organocatalytic Approaches to N2-Triazoles

In the quest for more sustainable and cost-effective synthetic methods, metal-free and organocatalytic approaches for the synthesis of N2-substituted 1,2,3-triazoles have gained considerable attention. These methods avoid the use of potentially toxic and expensive transition metals.

An organocatalytic approach for the alkylation of 1,2,3-triazoles with alkenes has been developed using p-toluenesulfonic acid (p-TsOH) as a catalyst. thieme-connect.com This hydroamination reaction provides N2-alkyl-1,2,3-triazoles with high regioselectivity in moderate to good yields and is noted for its atom economy. thieme-connect.com

Furthermore, asymmetric organocatalysis has been successfully employed for the enantioselective synthesis of 2,4-disubstituted 1,2,3-triazoles. acs.orgdntb.gov.ua In a pioneering study, a chiral bifunctional thiourea (B124793) organocatalyst derived from cinchonine (B1669041) was used to catalyze the aza-Michael reaction of 4-aryl-NH-1,2,3-triazoles to cyclic enones. acs.org This transformation yielded N2-functionalized 1,2,3-triazoles as the major products with excellent optical yields. acs.org

Metal-free synthesis of 1,2,3-triazoles can also be achieved from primary amines and ketones. rsc.org A notable metal-free method involves the sequential C-N bond formation and electro-oxidative N-N coupling of 2-aminoacrylates and aryldiazonium salts, which furnishes N2-aryl-1,2,3-triazoles in very good yields with excellent functional group tolerance. organic-chemistry.org Another strategy utilizes calcium carbide as an acetylene (B1199291) source for the synthesis of 1-monosubstituted-1,2,3-triazoles from azides under metal- and base-free conditions. bohrium.com

Multicomponent Reaction Strategies for this compound Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial parts of all the initial components. mdpi.commdpi.com This approach is particularly valuable for building complex molecular architectures like that of this compound and its derivatives in a time- and resource-effective manner.

Tandem and Cascade Reaction Sequences

Tandem and cascade reactions, where multiple bond-forming events occur sequentially in a single pot without the isolation of intermediates, are powerful tools in MCRs. A copper-catalyzed one-pot tandem approach has been developed for synthesizing 1,2,3-triazole-fused isoindoline (B1297411) derivatives. acs.org This process involves a 1,6-conjugate addition of trimethylsilyl azide to o-alkynylated p-quinone methides, followed by an intramolecular [3+2]-cycloaddition. acs.org

Another example is a cascade sequence involving a [3+2] cycloaddition, a 1,2-acyl migration, and hydrolysis to produce 2H-1,2,3-triazoles. rsc.org This reaction is promoted by a CuI-prolinamide catalyst system in an aqueous medium. rsc.org The synthesis of fused 1,2,3-triazoles has also been achieved through a sequential MCR and intramolecular azide-alkyne cycloaddition (IAAC) approach. mdpi.com For instance, imidazo-triazolobenzodiazepines have been synthesized from benzil, 2-azidobenzaldehyde, propargylamine, and ammonium (B1175870) acetate (B1210297) in the presence of InCl₃. mdpi.com

One-Pot Synthetic Protocols for Enhanced Efficiency

One-pot syntheses are a cornerstone of green chemistry and efficient organic synthesis. Several one-pot protocols have been established for the preparation of this compound and related structures. The well-known copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" is often performed as a one-pot, three-component reaction between a benzyl halide, sodium azide, and a terminal alkyne. mdpi.com For example, 4-((1-benzyl-1H-1,2,3-triazol-4-yl)methoxy)benzaldehyde has been synthesized in good yield from O-propargylbenzaldehyde, sodium azide, and benzyl chloride using a copper(II) acetate/sodium ascorbate (B8700270)/1,10-phenanthroline catalyst system. mdpi.com

A pseudo-four-component synthesis has been reported for producing mono- and di-benzylated 1,2,3-triazoles derived from aniline. nih.gov The reaction of N-(prop-2-ynyl)-benzenamine with sodium azide in the presence of a p-substituted benzyl derivative leads to a mixture of mono- and di-benzylated products. nih.gov By adjusting the stoichiometry, the selective synthesis of the dibenzylated compounds can be achieved. nih.gov Furthermore, a one-pot synthesis of 4,5-disubstituted-1,2,3-(NH)-triazoles has been achieved through a palladium-catalyzed Sonogashira coupling/1,3-dipolar cycloaddition of acid chlorides, terminal acetylenes, and sodium azide. scielo.brorganic-chemistry.org

Derivatization and Post-Synthetic Functionalization of the this compound Nucleus

Once the this compound core is assembled, its chemical utility can be expanded through derivatization and post-synthetic functionalization. These modifications allow for the introduction of diverse substituents, which can be used to fine-tune the molecule's properties for various applications.

Introduction of Diverse Substituents on the Triazole Ring

The functionalization of the 1,2,3-triazole ring itself is a key strategy for creating a library of derivatives. Palladium catalysis has proven to be a powerful tool for this purpose. For example, a mild and efficient method for the direct C-H alkenylation of 2-benzyl-1,2,3-triazoles has been developed. rsc.orgnih.gov This reaction proceeds via a palladium-catalyzed C-H bond activation and is compatible with a variety of substrates, affording the corresponding alkenylated products in good to excellent yields. rsc.orgnih.gov

Similarly, palladium-catalyzed C-H arylation of 2-substituted 1,2,3-triazole N-oxides has been reported, leading to the regioselective synthesis of 4-aryl-1,2,3-triazoles. acs.orgrsc.org The N-oxide group acts as a directing group for the C-H activation at the C5 position. rsc.org

Selective halogenation of the triazole ring is another important functionalization reaction. A palladium-catalyzed method for the regioselective halogenation of 2-aryl-1,2,3-triazoles using N-halosuccinimides as the halogen source has been developed. scielo.brresearchgate.net This represents a significant improvement over previous methods that suffered from poor selectivity. scielo.brresearchgate.net

Furthermore, the introduction of substituents can be achieved by starting with a pre-functionalized triazole. For instance, a general method for the synthesis of N2-substituted triazoles involves the N-alkylation of 4,5-dibromo-1,2,3-triazole, which provides N2-substituted 4,5-dibromotriazoles with high regioselectivity. acs.org These brominated building blocks can then be readily converted to a variety of 2-mono-, 2,4-di-, and 2,4,5-polysubstituted triazoles through subsequent cross-coupling reactions. acs.org

Below is a data table summarizing selected functionalization reactions of the 2-substituted 1,2,3-triazole ring.

Table 1: Selected Post-Synthetic Functionalization Reactions of the 2-Substituted 1,2,3-Triazole Nucleus
Reaction TypeCatalyst/ReagentsPosition of FunctionalizationProduct TypeReference
C-H AlkenylationPalladium catalystortho-position of the benzyl grouportho-Alkenylated 2-benzyl-1,2,3-triazoles rsc.orgnih.gov
C-H ArylationPalladium catalyst, N-oxide directing groupC4-position of the triazole ring2-Substituted 4-aryl-1,2,3-triazoles acs.orgrsc.org
HalogenationPalladium catalyst, N-halosuccinimideC4 and/or C5 position of the triazole ringHalogenated 2-aryl-1,2,3-triazoles scielo.brresearchgate.net
N-Alkylation followed by Cross-CouplingBase, then Palladium catalystC4 and C5 positions of the triazole ring2,4,5-Polysubstituted 1,2,3-triazoles acs.org

Modification of the Benzyl Moiety

Direct functionalization of the benzyl group in this compound is a powerful strategy for creating a diverse range of derivatives. The triazole ring itself can act as an effective directing group, facilitating regioselective reactions on the otherwise unactivated C–H bonds of the benzyl ring's aryl component. Palladium catalysis has emerged as a leading tool in this field, enabling transformations under relatively mild conditions.

A significant advancement in the functionalization of 2-benzyl-1,2,3-triazoles is the palladium-catalyzed ortho-acylation using aldehydes as the acyl source. rsc.orgresearchgate.net This method provides a direct route to introduce a ketone functionality at the position ortho to the methylene (B1212753) bridge on the benzyl ring. The reaction is typically catalyzed by a palladium source, such as Palladium(II) acetate [Pd(OAc)₂], and utilizes an oxidant like tert-butyl hydroperoxide (TBHP). researchgate.net This transformation is valuable as it provides convenient access to a wide variety of acylated 2-substituted-1,2,3-triazoles, yielding ketones in good to excellent yields. rsc.orgresearchgate.net The methodology demonstrates broad substrate scope, accommodating both electron-donating and electron-withdrawing groups on the aldehyde. researchgate.net

Table 1: Palladium-Catalyzed ortho-Acylation of this compound with Various Aldehydes Reaction conditions typically involve the this compound substrate, an aldehyde, a Palladium(II) catalyst, and an oxidant in a suitable solvent.

EntryAldehydeProductYield (%)
1Benzaldehyde(2-(2-Benzyl-2H-1,2,3-triazol-4-yl)phenyl)(phenyl)methanone85
24-Methylbenzaldehyde(2-(2-Benzyl-2H-1,2,3-triazol-4-yl)phenyl)(p-tolyl)methanone82
34-Methoxybenzaldehyde(2-(2-Benzyl-2H-1,2,3-triazol-4-yl)phenyl)(4-methoxyphenyl)methanone76
44-Chlorobenzaldehyde(2-(2-Benzyl-2H-1,2,3-triazol-4-yl)phenyl)(4-chlorophenyl)methanone78
52-Naphthaldehyde(2-(2-Benzyl-2H-1,2,3-triazol-4-yl)phenyl)(naphthalen-2-yl)methanone75
6Butyraldehyde1-(2-(2-Benzyl-2H-1,2,3-triazol-4-yl)phenyl)butan-1-one65

Another powerful palladium-catalyzed modification is the direct ortho-C–H alkenylation of 2-benzyl-1,2,3-triazoles. rsc.orgnih.gov This protocol offers a mild and efficient pathway to introduce a vinyl group onto the benzyl ring, creating derivatives with potential for further chemical transformations. rsc.orgrsc.org The reaction proceeds via C–H bond activation, where the triazole ring directs the palladium catalyst to the ortho position of the benzyl group. rsc.orgehu.es A five-membered cyclopalladated intermediate is proposed to form, which then undergoes olefin insertion followed by β-hydride elimination to furnish the E-olefinated product. rsc.org The catalytic cycle is completed by the re-oxidation of Pd(0) to Pd(II) by an oxidant such as potassium persulfate (K₂S₂O₈). rsc.org This method is compatible with a range of olefin substrates, providing the corresponding alkenylated triazoles in good to excellent yields. rsc.orgnih.gov

Table 2: Palladium-Catalyzed ortho-Alkenylation of this compound Reaction conditions: this compound (1.0 equiv.), alkene (2.0 equiv.), Pd(OAc)₂ (10 mol%), K₂S₂O₈ (2.0 equiv.) in DCE at 120 °C for 12 hours. rsc.org

EntryAlkeneProductYield (%)
1Ethyl acrylateEthyl (E)-3-(2-(2-benzyl-2H-1,2,3-triazol-4-yl)phenyl)acrylate85
2Butyl acrylateButyl (E)-3-(2-(2-benzyl-2H-1,2,3-triazol-4-yl)phenyl)acrylate86
3Styrene2-Benzyl-4-((E)-2-styrylphenyl)-2H-1,2,3-triazole73
4N,N-Dimethylacrylamide(E)-3-(2-(2-Benzyl-2H-1,2,3-triazol-4-yl)phenyl)-N,N-dimethylacrylamide68
5Vinyl acetate(E)-1-(2-(2-Benzyl-2H-1,2,3-triazol-4-yl)phenyl)ethen-1-yl acetate53

Mechanistic Investigations and Kinetic Analyses in 2 Benzyl 2h 1,2,3 Triazole Chemistry

Elucidation of Reaction Mechanisms for 2H-1,2,3-Triazole Formation

The formation of the 2H-1,2,3-triazole ring system can be achieved through various synthetic routes, each proceeding through distinct mechanistic pathways. These routes primarily involve cycloaddition reactions or the rearrangement of pre-formed heterocyclic systems.

The most fundamental route to the 1,2,3-triazole core is the [3+2] cycloaddition reaction. rsc.orgfrontiersin.org In the context of 2-benzyl-2H-1,2,3-triazole, this typically involves the reaction of a benzyl-substituted nitrogen source with a two-carbon component.

One common pathway involves the reaction of an activated alkene, such as a nitro-olefin, with an azide (B81097). For instance, the reaction of nitrostyrene (B7858105) with sodium azide in a solvent like dimethyl sulfoxide (B87167) (DMSO) proceeds via a [3+2] cycloaddition to form a triazoline intermediate. rsc.org This intermediate then undergoes elimination to yield the aromatic 1,2,3-triazole ring. rsc.org

Another significant mechanism involves the reaction of enaminones with azides. The proposed mechanism suggests that the enaminone is deprotonated by a base to form an anionic intermediate. beilstein-journals.org This nucleophilic intermediate attacks the azide, leading to a diazo-functionalized intermediate, which then undergoes intramolecular cyclization to form the final 1,2,3-triazole product. beilstein-journals.org

A base-catalyzed, metal-free approach involves the reaction of 3,3-diaminoacrylonitriles with heterocyclic azides. The proposed mechanism starts with the deprotonation of the acrylonitrile (B1666552) to form an anion. beilstein-journals.org This is followed by a formal cycloaddition with the azide to generate a triazoline intermediate (5), which subsequently aromatizes through a 1,3-H-shift. beilstein-journals.org The resulting triazole can then undergo an electrocyclic ring opening to a diazo compound, followed by rotation and a 1,5-dipolar cyclization, a process known as a Cornforth-type rearrangement, to yield the final product. beilstein-journals.org

Computational studies, particularly using Density Functional Theory (DFT), have provided significant insights into the energy landscapes of triazole-forming reactions. beilstein-journals.orgrsc.org These studies help to rationalize the observed regioselectivity and reaction feasibility by calculating the energies of intermediates and transition states.

For the palladium-catalyzed N2-selective arylation of 1,2,3-triazoles, theoretical calculations have shown that the regioselectivity is determined during the reductive elimination step. The transition state for the formation of the N2-arylated product is calculated to be 3.3 kcal/mol lower in energy than the transition state leading to the N1 isomer, thus favoring the formation of the 2-substituted product. scielo.br

DFT calculations for the reaction between an enaminone and phenyl azide proposed two possible transition states, TS1 and TS2, leading to two isomeric intermediates, IN1 and IN2, before proceeding to the final products. beilstein-journals.org Similarly, studies on the stability of 1,2,3-triazole tautomers have consistently shown the 2H-tautomer to be the most stable. For 4-phenyl-1,2,3-triazole, the N2-H tautomer was found to be more stable than the N1-H tautomer by approximately 16.3 kJ/mol. scielo.brresearchgate.net

Table 1: Calculated Energy Barriers and Differences in Triazole Formation

Reaction Step/Comparison System/Method Energy Value Significance Reference
N2 vs. N1 Arylation (TS Energy) Palladium Catalysis ΔΔE = 3.3 kcal/mol Favors N2 isomer formation scielo.br
C-N Coupling Copper Catalysis (DFT) E_a = 3.44 kcal/mol Low barrier for cyclization rsc.org
Tautomer Stability (N2-H vs. N1-H) 4-phenyl-1,2,3-triazole (DFT) ΔE ≈ 16.3 kJ/mol Inherent stability of the 2H-form scielo.brresearchgate.net

Achieving regioselectivity for the 2-substituted isomer is a primary challenge in 1,2,3-triazole synthesis. Catalysts play a pivotal role in directing the outcome, either during the initial ring formation or in the subsequent functionalization of a pre-formed NH-1,2,3-triazole ring. scielo.brresearchgate.net

Palladium Catalysis: Palladium-based catalysts are particularly effective for the N2-selective arylation and alkylation of 1,2,3-triazoles. scielo.brrsc.org Buchwald and co-workers reported that using sterically hindered phosphine (B1218219) ligands, such as Me₄tBuXPhos, with a palladium catalyst leads to high selectivity for the N2 regioisomer. scielo.br The proposed mechanism for this direct arylation involves a concerted metalation-deprotonation (CMD) step for the C-H activation process. rsc.org

Copper Catalysis: While copper-catalyzed azide-alkyne cycloaddition (CuAAC) famously yields 1,4-disubstituted (1H) triazoles, specific copper-catalyzed systems can be used to generate 2H-triazoles. frontiersin.orgresearchgate.netnih.gov For example, a three-component reaction of a terminal alkyne, sodium azide, and formaldehyde, catalyzed by copper, can efficiently produce 2-hydroxymethyl-2H-1,2,3-triazoles. frontiersin.orgnih.gov In other systems, copper catalysts mediate the oxidative cyclization of oximes and diazo compounds to afford N2-substituted 1,2,3-triazoles. scielo.br

Other Metals and Organocatalysts: Ruthenium has been used to catalyze azide-alkyne cycloadditions, though it typically favors the 1,5-disubstituted isomer. acs.orgnih.gov Organocatalysts like L-proline have been employed in the synthesis of 4,5-diaryl-2H-1,2,3-triazoles from cyanostilbenes and sodium azide, enhancing reaction rates and yields. nih.gov

Kinetic Studies of Triazole-Forming Reactions

Kinetic analyses provide quantitative data on reaction rates and the factors that influence them, offering a deeper understanding of the reaction's feasibility and allowing for process optimization.

The rates of triazole-forming reactions have been determined under various conditions, often using NMR spectroscopy to monitor the conversion of reactants to products over time. ru.nl For the metal-free reaction of benzyl (B1604629) azide with strained dienophiles like oxanorbornadienes, second-order rate constants have been measured. For example, the reaction of benzyl azide with dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate in deuterated methanol (B129727) at 25°C was found to have a rate constant of 1.4 x 10⁻³ M⁻¹s⁻¹. ru.nl

Kinetic studies on copper-catalyzed reactions using benzyl azide have also been performed. The reaction kinetics are influenced by the specific alkyne, the copper source, and the presence of reducing agents like glutathione (B108866) (GSH). researchgate.net The rate-determining step in some multi-step syntheses has been identified through experimental and computational studies. For instance, in a copper-catalyzed reaction involving anilines and N-tosylhydrazones, the rate-determining step was found to be an intramolecular hydrogen transfer. frontiersin.org

Table 2: Selected Rate Constants for Triazole Formation with Benzyl Azide

Reaction Partner Conditions Solvent Rate Constant (k) Reference
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate 25°C, metal-free [D₄]MeOH 1.4 x 10⁻³ M⁻¹s⁻¹ ru.nl
Di(trifluoroethyl) 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate 25°C, metal-free [D₄]MeOH 1.8 x 10⁻³ M⁻¹s⁻¹ ru.nl

Reaction conditions such as temperature, solvent, and the nature and concentration of catalysts and reagents have a profound impact on the kinetics of 2H-1,2,3-triazole formation.

Temperature: As expected for most chemical reactions, increasing the temperature generally increases the reaction rate. In a study of a metal-free cycloaddition, raising the temperature from 25°C to 37°C resulted in a 2.4-fold increase in the rate constant. ru.nl In other syntheses, temperature can also control regioselectivity, favoring one product pathway over another. frontiersin.org

Solvent: The choice of solvent can significantly affect reaction rates, particularly for cycloadditions. The rate of a metal-free cycloaddition was found to be negatively impacted when changing from the polar protic solvent methanol to the less polar chloroform. ru.nl In base-promoted syntheses, polar aprotic solvents like DMSO have been shown to be more effective than DMF or CH₃CN, leading to higher conversions in shorter times. acs.org

Base and Catalyst System: The choice of base is critical in many triazole syntheses. In the reaction of β-carbonyl phosphonates with azides, cesium carbonate (Cs₂CO₃) was found to be uniquely effective compared to other inorganic bases like K₂CO₃ or organic bases like DBU. acs.org In copper-catalyzed systems, the ratio of the copper catalyst to a reductant, such as glutathione, can influence both the reaction kinetics and the stability of the final product. researchgate.net The geometric configuration of reactants can also play a role; the reaction of a Z-isomer of a cyanostilbene analog was found to be approximately twice as fast as the corresponding E-isomer. nih.gov

Structural Elucidation and Advanced Spectroscopic Characterization of 2 Benzyl 2h 1,2,3 Triazole Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 2-benzyl-2H-1,2,3-triazole derivatives. It provides a wealth of information regarding the chemical environment of magnetically active nuclei.

The ¹H and ¹³C NMR spectra of this compound derivatives exhibit characteristic signals that are instrumental for structural verification.

In the ¹H NMR spectrum, the benzylic protons (CH₂) typically appear as a singlet in the range of δ 5.5-5.7 ppm. nih.govscielo.br The protons of the phenyl ring of the benzyl (B1604629) group resonate in the aromatic region, generally between δ 7.2 and 7.5 ppm. nih.govscielo.br A key diagnostic signal is that of the triazole ring proton, which for 2-substituted-1,2,3-triazoles, appears as a singlet. For instance, in N-Benzyl-N-((1-benzyl-1H-1,2,3-triazol-4-yl-)methyl)benzenamine, the triazole proton signal is observed at δ 7.99 ppm. mdpi.com

The ¹³C NMR spectrum provides complementary information. The benzylic carbon (CH₂) signal is typically found around δ 54-60 ppm. nih.govscielo.br The carbons of the phenyl ring show signals in the aromatic region (approximately δ 128-135 ppm). scielo.brrsc.org The carbon atoms of the triazole ring itself have distinct chemical shifts that aid in confirming the structure. For example, in benzyl 2-phenyl-2H-1,2,3-triazole-4-carboxylate, the triazole carbons resonate at δ 140.73 and 139.29 ppm. rsc.org

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for a representative this compound derivative.

Functional Group ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm)
Benzylic CH₂5.5-5.754-60
Phenyl H (benzyl)7.2-7.5128-135
Triazole CH~8.0~130-140
Triazole C (substituted)-~140-153

This is an interactive table. Click on the headers to sort the data.

Two-dimensional (2D) NMR techniques are indispensable for unambiguously establishing the connectivity within complex molecules, including this compound derivatives. mdpi.commdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For instance, it can confirm the connectivity between protons on the benzyl group's phenyl ring. ncl.res.in

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.netmjcce.org.mk This is crucial for assigning the carbon signals based on their attached, and more easily assigned, protons. For example, the benzylic proton signal would show a cross-peak with the benzylic carbon signal. ncl.res.in

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. researchgate.netmjcce.org.mk This technique is particularly powerful for identifying quaternary carbons and for linking different fragments of the molecule. For example, an HMBC experiment could show a correlation between the benzylic protons and the triazole ring carbons, confirming the attachment of the benzyl group to the triazole ring. youtube.com

These 2D NMR methods, when used in combination, provide a detailed and robust picture of the molecular structure, leaving little room for ambiguity. mdpi.commdpi.com

For derivatives of this compound that incorporate other NMR-active nuclei, such as fluorine (¹⁹F) or phosphorus (³¹P), heteronuclear NMR provides direct information about these specific sites.

¹⁹F NMR: In fluorinated derivatives, ¹⁹F NMR is a highly sensitive technique. nih.gov The chemical shifts of fluorine are very sensitive to the electronic environment, making it a powerful tool for confirming the position of fluorine substitution. researchgate.net For example, the chemical shift of a trifluoromethyl group can vary depending on its position on an aromatic ring. researchgate.net

³¹P NMR: For phosphorylated derivatives, ³¹P NMR is used to characterize the phosphorus-containing moieties. The chemical shift and coupling constants in ³¹P NMR can provide information about the oxidation state and bonding environment of the phosphorus atom. mdpi.com

The use of heteronuclear NMR is essential for the complete characterization of specifically substituted this compound derivatives.

Vibrational Spectroscopy Analysis (Infrared and Raman)

The IR and Raman spectra of this compound derivatives display characteristic absorption bands that correspond to specific vibrational modes of the molecule.

C-H stretching: Aromatic C-H stretching vibrations are typically observed in the region of 3000-3150 cm⁻¹. scielo.br

N=N and C=N stretching: The stretching vibrations of the triazole ring (N=N and C=N bonds) usually appear in the 1400-1600 cm⁻¹ region. scielo.br

Ring vibrations: The in-plane and out-of-plane bending vibrations of the triazole and phenyl rings give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹).

Substituent vibrations: The vibrational modes of any substituents on the benzyl or triazole rings will also be present in the spectra, aiding in their identification.

The following table presents some of the characteristic vibrational frequencies for this compound derivatives.

Vibrational Mode Typical Frequency Range (cm⁻¹)
Aromatic C-H Stretch3000-3150
Aliphatic C-H Stretch2850-3000
Triazole Ring Stretch (N=N, C=N)1400-1600
Phenyl Ring Stretch1450-1600

This is an interactive table. Click on the headers to sort the data.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through analysis of its fragmentation patterns. rsc.org For this compound derivatives, high-resolution mass spectrometry (HRMS) is often employed to determine the elemental composition with high accuracy. mdpi.comrsc.org

The mass spectrum of a this compound derivative will show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. The fragmentation pattern can be complex but often involves cleavage of the bond between the benzyl group and the triazole ring, leading to the formation of a benzyl cation (m/z 91) or a triazole-containing fragment. The fragmentation of the triazole ring itself can also occur, providing further structural information. rsc.org For instance, in the mass spectrum of 1-benzyl-4-phenyl-1H-1,2,3-triazole, a prominent peak corresponding to the molecular ion [M]⁺ is observed at m/z 235.0. scielo.br

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography is a definitive technique for elucidating the three-dimensional atomic arrangement of crystalline solids. For this compound derivatives, this method provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecule's geometry and conformational preferences in the solid state.

Analysis of various 1,2,3-triazole derivatives reveals key structural features. For instance, in methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylate, the C-CH₂-N angle connecting the benzyl group to the triazole ring is 112.13 (11)°, a value larger than the ideal tetrahedral angle. iucr.org The bond lengths within the triazole ring, such as N1-N2 at 1.3092 (15) Å and C4-C5 at 1.3722 (17) Å, are consistent with those in related heterocyclic compounds. iucr.org The dihedral angle between the phenyl and triazole rings is a critical parameter, recorded at 67.87 (11)° in this specific derivative, indicating a non-coplanar arrangement. iucr.org

In more complex derivatives, such as ethyl 2-(1-benzyl-4-(3-fluorophenyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate, the planarity of different moieties and the dihedral angles between them are of significant interest. For a related derivative, ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate, the 1,2,3-triazole group, the 4-chlorophenyl moiety, and the 4-methylbenzyl group are each largely planar. conicet.gov.ar The dihedral angles between these planar groups are substantial, for example, 83.32 (8)° between the triazole and the benzyl-substituent ring, highlighting a twisted conformation. conicet.gov.ar It has also been observed that a single compound can exhibit different torsion angles within the same crystal, indicating conformational flexibility. mdpi.com

The data obtained from X-ray diffraction studies are fundamental for understanding the intrinsic structural properties of this compound derivatives and serve as a basis for analyzing their packing in the crystal lattice.

Interactive Table 1: Selected Crystallographic Data for Benzyl-1,2,3-triazole Derivatives

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Ref.
Methyl 1-benzyl-1H-1,2,3-triazole-4-carboxylateMonoclinicP 2₁/c12.05515.628516.7578110.6641063.90 iucr.org

Analysis of Crystal Packing and Intermolecular Interactions

The supramolecular architecture of this compound derivatives is governed by a variety of non-covalent interactions, which dictate how individual molecules pack in the crystal. These interactions include classical hydrogen bonds, C-H···N, C-H···O, and C-H···π interactions, as well as π-π stacking.

In the crystal structure of 1-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-1H-1,3-benzodiazole, a three-dimensional network is formed through a combination of C—H⋯N hydrogen bonds and C—H⋯π(ring) interactions. researchgate.net Similarly, derivatives containing ester or keto groups often exhibit C-H···O hydrogen bonds, which can connect molecules into dimers or chains. conicet.gov.ar For example, in ethyl 2-(4-(4-chlorophenyl)-1-(4-methylbenzyl)-1H-1,2,3-triazol-5-yl)-2-oxoacetate, molecules are linked into dimers via C-H···O hydrogen bonds and further stabilized by C-H···π interactions. conicet.gov.ar

π-π stacking interactions are also a significant feature, occurring between the aromatic triazole and phenyl rings of adjacent molecules. conicet.gov.ar In one case, the inter-centroid distance between a phenyl and a triazole ring was found to be 3.809 Å. conicet.gov.ar The presence of bulky substituents, like the benzyl group, can sometimes hinder certain interactions, such as short S⋯S contacts in tetrathiafulvalene (B1198394) derivatives, while promoting others, like a network of N⋯H interactions involving the benzylic protons. rsc.org

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these intermolecular contacts. For a series of 1-phenyl-1H-1,2,3-triazole-4-yl)phenol derivatives, this analysis revealed that the crystal packing is dominated by H⋯H, C⋯H, and halogen⋯H contacts. mdpi.com For one derivative, H⋯H contacts accounted for 55.5% of the surface area, while N⋯H/H⋯N and O⋯H/H⋯O contacts, representing hydrogen bonds, contributed 15.4% and 12.9%, respectively. iucr.org These analyses provide a detailed fingerprint of the forces holding the crystal lattice together.

Interactive Table 2: Common Intermolecular Interactions in Benzyl-1,2,3-triazole Derivatives

Interaction TypeDescriptionExample Compound ContextRef.
C-H···OHydrogen bond between a C-H donor and an oxygen acceptor.Connects molecules into dimers in an ethyl-2-oxoacetate derivative. conicet.gov.ar
C-H···NHydrogen bond between a C-H donor and a triazole nitrogen acceptor.Contributes to a 3D network in a benzodiazole derivative. researchgate.net
C-H···πInteraction between a C-H bond and the electron cloud of an aromatic ring.Observed in a 4-methylbenzyl derivative. conicet.gov.ar
π-π StackingAttraction between aromatic rings of adjacent molecules.Phenyl and triazole rings with an inter-centroid distance of 3.809 Å. conicet.gov.ar

Integration of Spectroscopic Data with Computational Predictions

The integration of experimental spectroscopic data with computational chemistry provides a deeper understanding of the structural and electronic properties of this compound derivatives. Density Functional Theory (DFT) calculations are frequently employed to predict molecular geometries, vibrational frequencies, and electronic transitions, which can then be compared with experimental results from X-ray crystallography, IR, Raman, and UV-Vis spectroscopy. nih.govtandfonline.com

Computational methods can accurately predict molecular structures. For the parent 1H- and 2H-1,2,3-triazoles, predicted rotational constants were found to be within 0.1% of the experimental values derived from microwave spectroscopy. nih.gov For more complex derivatives, DFT-optimized geometries show good agreement with solid-state structures determined by X-ray crystallography. nih.gov These calculations can elucidate the planarity and torsion angles between different fragments of the molecule, which is crucial for understanding π-conjugation. nih.gov

This synergy is also evident in vibrational spectroscopy. The fundamental frequencies of 2H-1,2,3-triazole have been calculated and show good agreement with experimental IR and Raman spectra. mdpi.com For instance, the C=C stretching vibrations of the triazole ring are experimentally observed in the 1448–1522 cm⁻¹ range and calculated to be in the 1460–1496 cm⁻¹ range. mdpi.com

Furthermore, computational models are invaluable for interpreting intermolecular interactions. Hirshfeld surface analysis, a computational tool, is used to analyze crystal packing data obtained from X-ray diffraction. conicet.gov.armdpi.com Molecular modeling and docking simulations can predict how these molecules interact with biological targets, such as proteins, providing insights that are consistent with spectroscopic binding studies. tandfonline.com For example, calculations of thermodynamic parameters (ΔH° and ΔS°) from spectroscopic data indicated that hydrophobic interactions were the primary binding pattern for a triazole derivative with blood proteins, a finding supported by molecular docking simulations which showed the derivative binding within a hydrophobic cavity. tandfonline.com This integrated approach, combining theoretical predictions with empirical data, is essential for the rational design of new materials and for elucidating the structure-property relationships of this compound derivatives. nih.gov

Computational Chemistry and Theoretical Studies on 2 Benzyl 2h 1,2,3 Triazoles

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling accurate predictions of molecular properties. For 2-Benzyl-2H-1,2,3-triazoles, DFT calculations are instrumental in understanding their fundamental electronic and structural characteristics.

Geometry Optimization and Conformational Analysis

DFT methods are employed to determine the most stable three-dimensional arrangement of atoms in 2-Benzyl-2H-1,2,3-triazole, a process known as geometry optimization. These calculations explore the potential energy surface of the molecule to find the lowest energy conformation. For substituted benzotriazoles, DFT calculations have shown that the benzotriazole (B28993) core and adjacent aryl groups aim for coplanarity to maximize π-conjugation, although steric hindrance from substituents can introduce torsional angles. nih.gov For instance, in some 2-(substituted-phenyl)-2H-benzo[d] Current time information in Berlin, DE.csic.esresearchgate.nettriazole derivatives, significant dihedral angles between the benzotriazole core and the donor group have been calculated. nih.gov

Table 1: Representative Optimized Geometrical Parameters for Triazole Derivatives from DFT Calculations

Parameter Value Reference Compound
Dihedral Angle (Benzotriazole-Donor) ~110° Bzt-phe

This table is illustrative and compiles data from various substituted triazole studies to indicate typical computational findings.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energies and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is pivotal in describing the chemical reactivity and electronic properties of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. DFT calculations provide the energies and spatial distributions of these orbitals.

For derivatives of 2H-benzo[d] Current time information in Berlin, DE.csic.esresearchgate.nettriazole, calculations have shown that the HOMO is often located on the electron-donating aryl fragment, while the LUMO resides on the electron-accepting benzotriazole core. nih.gov The overlap between these orbitals indicates an intramolecular charge transfer (ICT) character for the HOMO-LUMO transition. nih.gov The energy gap between the HOMO and LUMO (E_gap) is a critical parameter; a smaller gap suggests higher reactivity. researchgate.netiucr.org

In studies of various 1,2,3-triazole derivatives, the HOMO-LUMO energy gap has been calculated to predict their stability and reactivity. researchgate.net For example, in a series of novel 1,2,3-triazole-containing hybrids, the HOMO and LUMO energies were computed at the B3LYP/6-311++G(d,p) level, revealing how different substituents modulate these electronic properties. mdpi.comsemanticscholar.org

Table 2: Calculated Frontier Molecular Orbital Energies (eV) for a Representative Triazole Derivative

Orbital Energy (eV)
HOMO -6.52
LUMO -2.50

Data is representative for a substituted triazole derivative and may vary based on the specific molecule and computational level. iucr.org

Molecular Electrostatic Potential (MEP) Mapping and Natural Bond Orbital (NBO) Analysis

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on a molecule's surface, identifying regions prone to electrophilic and nucleophilic attack. nih.gov Red areas on an MEP map indicate electron-rich regions (nucleophilic), while blue areas signify electron-deficient regions (electrophilic). nih.gov For 1,2,3-triazole derivatives, MEP analysis has been used to highlight the electrophilic potential, crucial for understanding intermolecular interactions. researchgate.netnih.gov

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. nih.gov It examines interactions between filled (donor) and vacant (acceptor) orbitals, quantifying their stabilization energy. This analysis is used to understand hyperconjugative interactions and charge transfer within the molecule. For various triazole compounds, NBO analysis has been performed to elucidate the intramolecular charge transfer and stability arising from electron delocalization. researchgate.net

Time-Dependent DFT (TD-DFT) for Electronic Excitation and Absorption Spectra Simulation

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and simulating UV-visible absorption spectra. semanticscholar.org This allows for a direct comparison between theoretical predictions and experimental spectroscopic data.

For complexes containing 1-benzyl-1,2,3-triazole moieties, TD-DFT calculations have been successfully used to simulate their absorption spectra. rsc.org The calculations helped to assign the observed absorption bands to specific electronic transitions, such as metal-to-ligand charge transfer (MLCT) transitions. rsc.org Similarly, for novel 1,2,3-triazole hybrids, TD-DFT was employed to simulate their absorption spectra in both the gas phase and in solution, showing how substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption wavelength. mdpi.comsemanticscholar.org These studies confirm that theoretical spectra computed with appropriate functionals and basis sets show good agreement with experimental results. bohrium.com

Theoretical Prediction of Spectroscopic Parameters (NMR Chemical Shifts, Vibrational Frequencies)

DFT calculations can accurately predict various spectroscopic parameters, providing valuable assistance in the structural elucidation of newly synthesized compounds.

The Gauge-Independent Atomic Orbital (GIAO) method, within the DFT framework, is commonly used to calculate NMR chemical shifts (¹H and ¹³C). nih.gov For various triazole derivatives, calculated chemical shifts have shown excellent agreement with experimental data, helping to confirm structural assignments. nih.govarkat-usa.org For example, in a study of a 5-benzyl-1,2,4-triazol-3(4H)-one derivative, the theoretical chemical shifts calculated at the B3LYP/6-31G(d,p) level correlated well with the experimental NMR spectra. nih.gov

Similarly, theoretical vibrational frequencies can be calculated using DFT. These calculated frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to assign vibrational modes to specific molecular motions. nih.gov This has been demonstrated for triazole compounds where theoretical vibrational analysis confirmed experimental findings. nih.gov

Table 3: Comparison of Experimental and Theoretical ¹³C NMR Chemical Shifts (ppm) for a Representative Triazole Carbon

Carbon Atom Experimental δ (ppm) Calculated δ (ppm)

Data adapted from a study on substituted 1,2,3-triazoles to illustrate the accuracy of theoretical predictions. arkat-usa.org

Computational Studies of Tautomerism and Aromaticity in 1,2,3-Triazole Systems

The 1,2,3-triazole ring can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers. The position of the substituent (like the benzyl (B1604629) group) determines which tautomer is present. In the case of this compound, the benzyl group is at the N2 position.

Computational studies have been crucial in understanding the relative stabilities of these tautomers. In the gas phase, the 2H-1,2,3-triazole tautomer is generally found to be more stable than the 1H form by approximately 3.5–4.5 kcal/mol. nih.gov However, the tautomeric equilibrium can be influenced by the solvent, with polar solvents often stabilizing the 1H-tautomer. nih.gov

Aromaticity is a key feature of the triazole ring, contributing to its stability. niscpr.res.in Computational methods, such as Nucleus-Independent Chemical Shift (NICS) calculations, are used to quantify the aromatic character of these rings. Studies on the relationship between tautomerism and aromaticity in 1,2,3-triazole systems have shown that the degree of aromaticity can vary between tautomers, which in turn affects their stability and reactivity. researchgate.netacs.org

Computational Elucidation of Reaction Mechanisms and Catalytic Pathways

Computational chemistry, particularly through the application of Density Functional Theory (DFT), has become an indispensable tool for unraveling the intricate mechanisms governing the formation of 2-benzyl-2H-1,2,3-triazoles. These theoretical studies provide deep insights into reaction intermediates, transition states, and energetic pathways that are often difficult to capture through experimental methods alone. The computational elucidation focuses primarily on two key aspects: the mechanism of the fundamental azide-alkyne cycloaddition and the origins of regioselectivity in N-substitution.

Elucidating the Azide-Alkyne Cycloaddition Mechanism

The formation of the 1,2,3-triazole core occurs via an azide-alkyne cycloaddition. While the thermal, uncatalyzed Huisgen cycloaddition often yields a mixture of regioisomers, catalyzed versions offer high selectivity. mdpi.com Computational studies have been pivotal in explaining the source of this selectivity.

In the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), DFT calculations have shown that the reaction proceeds via a stepwise mechanism involving copper-acetylide and metallacycle intermediates, rather than a concerted pathway. organic-chemistry.org This detailed mechanistic understanding allows for rational catalyst and ligand design. A significant finding from computational models is the dramatic difference in activation energy barriers for the formation of competing regioisomers. For example, in a model CuAAC reaction, the calculated free-energy barrier for the formation of the 1,4-disubstituted regioisomer was found to be significantly lower than that for the 1,5-isomer, thus explaining the experimentally observed regioselectivity. mdpi.com

Table 1: Calculated Free-Energy Barriers for 1,4- vs. 1,5-Regioisomer Formation in a Model CuAAC Reaction mdpi.com
RegioisomerCalculated Free-Energy Barrier (kcal/mol)
1,4-Disubstituted4.33
1,5-Disubstituted29.35

Similarly, for the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC), which characteristically yields 1,5-disubstituted triazoles, DFT calculations have been employed to map out the catalytic cycle. These studies confirm that the reaction does not proceed via a ruthenium acetylide, distinguishing its mechanism from the CuAAC pathway. core.ac.uk The computational models show the ruthenium center actively participating throughout the cycloaddition, coordinating with the azide (B81097) and facilitating the ring formation through specific intermediates. core.ac.uk

Rationalizing N2-Regioselectivity

A central challenge in the synthesis of 2-benzyl-2H-1,2,3-triazoles is controlling the position of the benzyl group on the triazole ring. Computational studies have provided a theoretical basis for the observed preference for N2-substitution. DFT calculations on the parent 1,2,3-triazole have consistently shown that the 2H-tautomer is thermodynamically more stable than the 1H-tautomer. scielo.br

Table 2: Calculated Relative Stability of 1,2,3-Triazole Tautomers scielo.br
TautomerRelative Energy (kJ/mol)Conclusion
1H-1,2,3-triazole+20.52Less Stable
2H-1,2,3-triazole0.00More Stable

This inherent stability of the 2H-form provides a thermodynamic driving force favoring the formation of N2-substituted products. This principle has been explored computationally in the context of direct alkylation of NH-triazoles, where calculations of transition state energies for N1 versus N2 attack by an electrophile like benzyl bromide can predict the major product. nih.gov

Investigating Catalytic Pathways and Ligand Effects

Beyond establishing fundamental mechanisms, computational studies are used to refine catalytic systems. In CuAAC reactions, the choice of ligand can influence catalytic efficiency and even the dominant reaction pathway. DFT calculations have been used to compare mononuclear and binuclear copper-catalyzed mechanisms. These studies calculate the activation energies for the rate-determining steps in each pathway, revealing that the operative mechanism can change depending on the ligand used. rsc.org For instance, with diimine ligands, a binuclear pathway is often energetically favored, while some phosphorus ligands may favor a mononuclear route. rsc.org

Table 3: Comparison of Calculated Activation Energies for Mononuclear vs. Binuclear CuAAC Pathways with Various Ligands rsc.org
Ligand TypeLigand ExampleMononuclear Pathway Activation Energy (kcal/mol)Binuclear Pathway Activation Energy (kcal/mol)Favored Pathway
DiimineL115.17.6Binuclear
DiimineL212.98.8Binuclear
DiimineL311.99.9Binuclear
PhosphorusL410.116.8Mononuclear
PhosphorusL513.09.3Binuclear

These computational insights are crucial for understanding how to steer a reaction towards a desired outcome, such as the selective synthesis of a this compound through a multicomponent reaction involving benzyl bromide, sodium azide, and a terminal alkyne. acs.org By modeling the entire catalytic cycle, researchers can identify the key intermediates and transition states, providing a roadmap for optimizing reaction conditions and catalyst selection for enhanced yield and regioselectivity.

Reactivity Profiles and Chemical Transformations of 2 Benzyl 2h 1,2,3 Triazoles

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring

The 1,2,3-triazole ring is an aromatic, 6π-electron system. acs.org Its high nitrogen content makes it generally resistant to electrophilic attack unless activating groups are present. bhu.ac.in The 2-substituted (2H) isomer is typically the most thermodynamically stable regioisomer. scielo.br

Electrophilic Substitution: Direct electrophilic substitution on the carbon atoms of the 2-benzyl-2H-1,2,3-triazole ring is challenging due to the ring's π-deficient nature. nih.gov However, functionalization can be achieved under specific conditions, often involving C-H activation. For instance, a highly regioselective halogenation of 2-substituted-1,2,3-triazoles at the C-5 position has been developed via palladium-catalyzed sp2 C-H activation. researchgate.net Another strategy to enhance reactivity towards electrophiles is the introduction of an N-oxide group into the triazole ring. researchgate.net Lithiation of the triazole ring followed by quenching with an electrophile also serves as a versatile method for functionalization. researchgate.net

Nucleophilic Substitution: Nucleophilic substitution reactions on the triazole ring typically require the presence of a good leaving group, such as a halogen. Research has shown that 4,5-dibromo-2H-1,2,3-triazole can undergo N2-arylation with electron-deficient aromatic halides in the presence of potassium carbonate in DMF, leading to 2-aryl-4,5-dibromotriazoles with high regioselectivity. researchgate.net These bromo-substituted intermediates are valuable for further transformations.

Alkylation of the triazole nitrogen atoms is a common reaction. The reaction of an N-unsubstituted triazole with an alkylating agent like benzyl (B1604629) bromide often yields a mixture of N-1 and N-2 isomers. bhu.ac.in The regioselectivity is influenced by factors such as the solvent, base, and the nature of the electrophile. scielo.br Polar aprotic solvents like DMF and DMSO have been found to favor the formation of the N-2 isomer in the benzylation of certain substituted triazoles. vulcanchem.com Steric hindrance at the C-4 and C-5 positions can also direct alkylation to the N-2 position. scielo.br

Reaction TypeSubstrateReagent/ConditionsProductYield/SelectivityReference
N-Alkylation4-Trifluoroacetyl-5-phenyl-1H-1,2,3-triazoleBenzyl bromide, Na2CO3, DMF, rt1-(2-Benzyl-5-phenyl-2H-1,2,3-triazol-4-yl)-2,2,2-trifluoroethanone84% total yield (N-2:N-1 = 83:17) vulcanchem.com
N-Arylation (SNAr)4,5-Dibromo-1H-1,2,3-triazole1-Fluoro-2-nitrobenzene derivatives, K2CO3, DMF2-(Nitrophenyl)-4,5-dibromo-2H-1,2,3-triazoleHigh regioselectivity researchgate.net
C-H Halogenation2-Substituted-1,2,3-triazolesNXS (X = Cl, Br, I), Pd(OAc)2, K2CO3, DMF5-Halo-2-substituted-1,2,3-triazoleGood yields researchgate.net

Reactions Involving the Benzyl Moiety

The benzyl group attached to the N-2 position of the triazole ring can undergo reactions typical for substituted toluene (B28343) derivatives, primarily at the benzylic carbon and on the aromatic phenyl ring. The triazole ring primarily acts as an electron-withdrawing substituent, which can influence the reactivity and regioselectivity of these transformations.

Reactions at the Benzylic Carbon: The benzylic C-H bonds are weaker than other sp3 C-H bonds, making the benzylic position susceptible to radical reactions and oxidation. masterorganicchemistry.com

Free-Radical Halogenation: The benzylic carbon can be selectively halogenated, typically brominated, using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., light or AIBN). This reaction proceeds via a resonance-stabilized benzylic radical, making it highly specific to this position. masterorganicchemistry.comkhanacademy.org

Oxidation: Strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid can oxidize the benzylic carbon. If at least one benzylic hydrogen is present, the entire alkyl side chain is typically oxidized to a carboxylic acid. masterorganicchemistry.com This would transform the 2-benzyl group into a 2-(carboxy) group, assuming the triazole ring remains stable under these harsh conditions.

Nucleophilic Substitution: The benzyl group is often introduced using a benzyl halide, which undergoes nucleophilic substitution with the triazole anion. Conversely, if a leaving group were present on the benzylic carbon of the final compound, it could be displaced by various nucleophiles in S_N1 or S_N2 reactions. The primary nature of the benzylic carbon in this compound favors an S_N2 mechanism for substitution reactions. khanacademy.org

Electrophilic Aromatic Substitution on the Phenyl Ring: The phenyl ring of the benzyl group can undergo electrophilic aromatic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions). The 2H-1,2,3-triazol-2-yl-methyl group acts as a deactivating group and an ortho-, para-director due to the electron-withdrawing nature of the triazole ring. Therefore, electrophilic attack would be directed to the ortho and para positions of the phenyl ring, but the reaction would be slower compared to benzene.

Metal-Catalyzed Cross-Coupling Reactions and Other Bond-Forming Processes

Metal-catalyzed cross-coupling reactions represent a powerful tool for the functionalization of 2-benzyl-2H-1,2,3-triazoles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. arkat-usa.org Palladium and copper catalysts are most commonly employed. scielo.br

Palladium-Catalyzed Reactions: Palladium catalysis is widely used for C-H activation and cross-coupling reactions. The triazole ring can serve as a directing group to achieve high regioselectivity. arkat-usa.org For instance, while studies have focused on 1-benzyl-1,2,3-triazoles showing direct C-5 arylation with aryl bromides, similar principles apply to the 2-benzyl isomer. researchgate.net A highly regioselective palladium-catalyzed synthesis of 2-substituted 4-alkenyl- and 4-aryl-1,2,3-triazoles has been reported via C-H functionalization of 2-substituted 1,2,3-triazole N-oxides. researchgate.net Furthermore, Suzuki-Miyaura cross-coupling reactions are feasible, for example, by converting 4,5-dibromo-2-benzyl-2H-1,2,3-triazole intermediates into di- or polysubstituted triazoles. scielo.br

Copper-Catalyzed Reactions: Copper-catalyzed reactions are fundamental in triazole chemistry, most notably the Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry," which is a primary method for synthesizing 1,4-disubstituted 1,2,3-triazoles. acs.orgnih.gov However, copper catalysis also facilitates other bond-forming processes on the triazole scaffold. The Chan-Lam coupling, a copper-catalyzed N-arylation, provides a route to N-2-aryl substituted triazoles. scielo.br Copper has also been used in cross-dehydrogenative coupling (CDC) reactions to form C-N bonds, for example, between NH-1,2,3-triazoles and N,N-dialkylamides. scielo.br

Reaction TypeCatalyst/LigandReactantsProduct TypeReference
C-5 ArylationPd(OAc)2 / P(tBu)3-HBF41-Benzyl-1,2,3-triazole + Aryl Bromide1-Benzyl-5-aryl-1,2,3-triazole researchgate.net
C-5 AlkenylationPd(OAc)22-Substituted-1,2,3-triazole N-oxide + Alkene2-Substituted-5-alkenyl-1,2,3-triazole researchgate.net
N-2 ArylationPd(dba)2 / Me4tBuXPhos1H-1,2,3-triazole + Aryl Halide2-Aryl-2H-1,2,3-triazole scielo.br
Suzuki-Miyaura CouplingPd CatalystN-2-Alkyl-4-bromo-1,2,3-triazole + Boronic AcidN-2-Alkyl-4-aryl-1,2,3-triazole scielo.br
Chan-Lam N-ArylationCu(OAc)21H-1,2,3-triazole + Arylboronic AcidN-2 Aryl-1,2,3-triazole vulcanchem.com

Ring-Opening and Rearrangement Reactions of the 1,2,3-Triazole Core

The 1,2,3-triazole ring is known for its high stability, making ring-opening reactions relatively uncommon. nih.gov Nevertheless, under specific conditions, the triazole core can undergo rearrangements, which are synthetically valuable for creating diverse heterocyclic structures.

Dimroth Rearrangement: The Dimroth rearrangement is a well-known isomerization of 1,2,3-triazoles where an endocyclic and an exocyclic nitrogen atom exchange places. wikipedia.org This reaction typically occurs with 1-substituted-5-amino-1,2,3-triazoles upon heating or under acidic or basic conditions, proceeding through a ring-opening/ring-closing mechanism to yield a 5-substituted-amino-1H-1,2,3-triazole. wikipedia.orgrsc.orgjst.go.jp For instance, 4-amino-5-nitro-1,2,3-triazole has been used as a precursor in Dimroth rearrangements to synthesize novel nitrogen-rich energetic compounds. rsc.orgrsc.org While not directly starting from this compound, this rearrangement highlights a fundamental reactivity pattern of the triazole core.

Boulton-Katritzky Rearrangement: The Boulton-Katritzky rearrangement is a versatile method for the synthesis of N-2 substituted 1,2,3-triazoles from other five-membered heterocyclic systems. scielo.brbeilstein-journals.org This mononuclear heterocyclic rearrangement often involves the reaction of hydrazones derived from 1,2,4-oxadiazoles or the rearrangement of furoxans (1,2,5-oxadiazole-N-oxides). scielo.brresearchgate.netbeilstein-journals.orgnih.gov For example, base- or thermally-induced rearrangement of furoxanylhydrazones can lead to the formation of functionally substituted 2H-1,2,3-triazoles. mathnet.ru This reaction is a key strategy for constructing the 2-substituted triazole skeleton, which is otherwise challenging to access selectively. scielo.brnih.gov

Metal-Catalyzed Ring-Opening: In some cases, transition metals can catalyze the ring-opening of triazoles. This often involves a denitrogenation process, where the triazole ring extrudes molecular nitrogen (N2) to form a metal-carbene intermediate. researchgate.net This reactive intermediate can then participate in various subsequent transformations. For example, rhodium-catalyzed ring-opening of triazoles is a known method, and other metals like copper and silver have also been utilized. researchgate.net Palladium has been shown to catalyze denitrogenative coupling reactions of the related benzotriazole (B28993) systems. researchgate.net

Applications of 2 Benzyl 2h 1,2,3 Triazole Scaffolds in Advanced Chemical Synthesis and Materials Science

Role as Ligands in Coordination Chemistry

The nitrogen-rich 1,2,3-triazole ring of 2-benzyl-2H-1,2,3-triazole provides excellent coordination sites for a variety of metal ions. nih.gov This characteristic has been extensively exploited in the design of ligands for catalysis and the formation of complex coordination polymers.

Design and Synthesis of this compound-Containing Ligands

The synthesis of ligands incorporating the this compound moiety is often achieved through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). nih.govresearchgate.net This method allows for the efficient and regioselective formation of the 1,4-disubstituted 1,2,3-triazole ring by reacting benzyl (B1604629) azide (B81097) with a terminal alkyne. tandfonline.com The versatility of this reaction enables the introduction of various functional groups onto the ligand framework, thereby tuning its steric and electronic properties. scielo.org.mx

Several synthetic strategies are employed to create these ligands:

N2-Arylation of Triazole Precursors: This method involves the reaction of a pre-formed 1,2,3-triazole with a benzyl halide under conditions such as Ullmann-type coupling. For instance, 4,5-dibromo-2H-1,2,3-triazole can be arylated with benzyl bromide in the presence of a copper(I) iodide catalyst and a base like potassium carbonate in a solvent such as dimethylformamide (DMF). vulcanchem.com

Multi-component Reactions: One-pot syntheses involving an alkyne, an organic halide (like benzyl bromide), and sodium azide, often catalyzed by copper complexes, provide a direct route to 1,4-disubstituted 1,2,3-triazoles. tandfonline.combeilstein-journals.org Microwave-assisted multi-component reactions have also been shown to produce these ligands with excellent yields and regioselectivity. tandfonline.com

Modification of Pre-existing Triazoles: Functional groups on the this compound scaffold can be modified to create more complex ligands. For example, a trifluoroacetyl group can be transformed into carboxylic or amide functions. mdpi.com

These synthetic approaches have led to the creation of a diverse library of bidentate, tridentate, and polydentate ligands containing the this compound unit, suitable for a wide range of coordination applications. researchgate.netrsc.org

Investigation of Metal-Ligand Interactions and Complex Stability

Studies have shown that ligands incorporating the 1,2,3-triazole ring can form stable complexes with a variety of transition metals, including ruthenium(II), copper(I), cobalt(II), nickel(II), and zinc(II). nih.govresearchgate.netscielo.org.mxbeilstein-journals.org For example, ruthenium(II) complexes bearing triazole-based ligands have demonstrated notable thermal stability. scielo.org.mx The chelate effect, where a multidentate ligand binds to a central metal ion, significantly enhances the stability of the complex. researchgate.net

The electronic properties of the benzyl group can influence the electron density on the triazole ring, thereby affecting the strength of the metal-ligand bond. vulcanchem.com Computational studies, such as Density Functional Theory (DFT) calculations, have been employed to understand the nature of these interactions and predict complex stability. researchgate.net These studies have revealed that the coordination ability of the N2 atom in the 1,2,3-triazole ring is enhanced by the chelate effect, even though the N3 atom may have a higher electron density. researchgate.net

Catalytic Applications of this compound Metal Complexes

Metal complexes featuring this compound-containing ligands have shown significant promise in various catalytic transformations. The modular nature of these ligands allows for the fine-tuning of the catalyst's activity and selectivity.

Key catalytic applications include:

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper(I) complexes with ligands such as tris(1-benzyl-1,2,3-triazol-4-ylmethyl)amine have been utilized as catalysts for the CuAAC reaction itself, demonstrating the versatility of this scaffold. rsc.org Dinuclear and trinuclear copper(I) complexes stabilized by 1,2,3-triazole-tethered N-heterocyclic carbene ligands have also proven to be highly efficient catalysts for these "click" reactions. beilstein-journals.org

Transfer Hydrogenation: Air-stable ruthenium(II) complexes with triazole-based ligands have been successfully employed as catalysts for the transfer hydrogenation of ketones and aldehydes, using environmentally friendly hydrogen sources like ethanol. scielo.org.mx

Henry Reaction: Copper and zinc complexes of triazole-bispidinone ligands have demonstrated catalytic activity in the Henry reaction, a carbon-carbon bond-forming reaction. nih.gov

The catalytic efficiency of these complexes is often attributed to the stable coordination environment provided by the triazole ligand, which can be systematically modified to optimize catalytic performance. scielo.org.mxbeilstein-journals.org

Building Blocks for Complex Molecular Architectures and Functional Materials

The rigid and planar structure of the 1,2,3-triazole ring, combined with the synthetic versatility of the this compound unit, makes it an excellent building block for the construction of complex molecular architectures and functional materials with unique properties. mdpi.com

Incorporation into Polymeric Materials and Supramolecular Assemblies

The this compound motif can be incorporated into polymer backbones or as pendant groups to create materials with specific properties. evitachem.com Its ability to participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, facilitates the formation of well-ordered supramolecular assemblies. mdpi.com

For instance, 2H-benzo[d] vulcanchem.comevitachem.comscielo.brtriazole derivatives, which share the core triazole structure, have been shown to self-assemble into well-defined, needle-like aggregates several hundred micrometers in length. mdpi.com This self-assembly is driven by intermolecular interactions and can lead to the formation of materials with interesting optical and electronic properties. The benzyl group, with its hydrophobicity, can influence the packing and morphology of these assemblies. vulcanchem.com

The predictable coordination behavior of the triazole ring also allows for the construction of coordination polymers. scielo.br In these materials, metal ions act as nodes, linking the this compound-containing ligands into extended one-, two-, or three-dimensional networks. These coordination polymers can exhibit impressive optical properties. scielo.br

Design of Organic Materials with Tunable Electronic and Optical Characteristics

The electronic properties of the this compound scaffold can be readily tuned by introducing different substituents, making it a valuable component in the design of organic electronic and optical materials. The triazole ring itself is an electron-deficient system, and when combined with electron-donating groups, it can form donor-acceptor (D-A) systems. mdpi.comnih.gov

These D-A structures can exhibit intramolecular charge transfer (ICT), which is crucial for applications in:

Organic Field-Effect Transistors (OFETs): Derivatives of 2H-benzo[d] vulcanchem.comevitachem.comscielo.brtriazole have been investigated as p-type semiconductors in OFETs. mdpi.comnih.gov The ability to modify the molecular structure allows for the tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for efficient charge transport. mdpi.com

Optical Waveguides: The self-assembly of this compound derivatives can lead to the formation of micro- or nanostructures that act as optical waveguides, confining and guiding light. mdpi.com The refractive index and emissive properties of these materials can be controlled through synthetic modifications.

Fluorescent Materials: 2-Aryl-substituted 1,2,3-triazoles are known to be efficient UV/blue-light-emitting fluorophores. mdpi.comnih.gov The benzyl group can influence the photophysical properties, with some 1-benzyl-1,2,3-triazole derivatives exhibiting bright blue emission. nih.gov The electrostatic potential of the molecule, which is affected by the benzyl group, plays a role in its photophysical behavior. nih.gov

The ability to create a wide range of derivatives with tailored electronic and optical properties underscores the importance of the this compound scaffold in the development of advanced functional materials.

Q & A

What established synthetic routes are available for 2-Benzyl-2H-1,2,3-triazole, and how can reaction conditions be optimized for yield and purity?

Basic Research Question
The most reliable method involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Terminal alkynes react with benzyl azides under mild conditions (room temperature, aqueous/organic solvent mixtures) to yield 1,4-disubstituted triazoles with high regioselectivity . Optimization includes using Cu(I) sources like CuBr with tris(benzyltriazolylmethyl)amine (TBTA) as a stabilizing ligand, which enhances catalytic efficiency and reduces side reactions. Solvent choice (e.g., DMF or THF) and reaction time (typically 12–24 hours) significantly impact yield .

How can computational methods like DFT elucidate the electronic properties and reactivity of this compound?

Advanced Research Question
Density Functional Theory (DFT) calculations can model the compound’s electronic structure, including frontier molecular orbitals (HOMO/LUMO), charge distribution, and dipole moments. For example, hybrid functionals like B3LYP with exact exchange terms (e.g., Becke’s 1993 protocol) provide accurate thermochemical data, such as bond dissociation energies and reaction barriers . These insights guide predictions of regioselectivity in further functionalization (e.g., electrophilic substitution at the triazole N-2 position) and interactions with biological targets .

What spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Basic Research Question
Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to confirm regiochemistry (e.g., distinguishing 1,4- vs. 1,5-substitution) and benzyl group orientation.
  • IR Spectroscopy : Peaks at ~3150 cm1^{-1} (C-H stretching in triazole) and ~1600 cm1^{-1} (C=N stretching) validate core structure .
  • HPLC-MS : Ensures purity and identifies byproducts via retention time and molecular ion peaks .

How can researchers resolve contradictions in regioselectivity data for triazole derivatives under varying catalytic conditions?

Advanced Research Question
Discrepancies in regioselectivity (e.g., 1,4- vs. 1,5-substitution) often stem from catalyst choice and reaction kinetics. Copper-free strain-promoted azide-alkyne cycloadditions (SPAAC) favor 1,5-products, whereas CuAAC exclusively yields 1,4-products . Advanced kinetic studies (e.g., 1H^1H-NMR monitoring) and isotopic labeling (e.g., 15N^{15}N-azides) can clarify mechanistic pathways. Contradictions in literature data may arise from impurities in azide precursors or incomplete catalyst removal .

What are the common biological targets of triazole derivatives, and how can researchers design assays to evaluate their activity?

Basic Research Question
Triazoles exhibit antimicrobial, anticancer, and antiviral properties by targeting enzymes like cytochrome P450, kinases, or viral proteases . Assay design includes:

  • Enzyme Inhibition : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to measure IC50_{50} values.
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or MCF-7) with dose-response curves .
  • Molecular Docking : Pre-screen compounds against crystal structures (e.g., SARS-CoV-2 main protease) to prioritize synthesis .

How can solvent and catalyst systems be optimized to improve reaction efficiency in triazole synthesis?

Advanced Research Question
Reaction efficiency depends on:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance Cu(I) solubility but may increase side reactions. Mixed solvents (e.g., tt-BuOH/H2 _2O) balance solubility and reactivity .
  • Catalyst Loading : Substoichiometric Cu(I) (5–10 mol%) with TBTA (1–2 mol%) minimizes copper residues while maintaining >95% conversion .
  • Microwave Assistance : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves yield in sterically hindered systems .

What strategies address purification challenges for this compound derivatives with high lipophilicity?

Advanced Research Question
Lipophilic derivatives (e.g., aryl-substituted triazoles) require:

  • Flash Chromatography : Use gradient elution (hexane/ethyl acetate to DCM/MeOH) with silica gel or reverse-phase C18 columns.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) for crystal formation.
  • HPLC Prep : Employ acetonitrile/water (0.1% TFA) for high-purity isolation, validated by 1H^1H-NMR and elemental analysis .

How do electronic effects of substituents influence the reactivity of this compound in further functionalization?

Advanced Research Question
Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) on the benzyl ring deactivate the triazole core, reducing nucleophilic substitution rates. Conversely, electron-donating groups (e.g., -OCH3_3) enhance reactivity at the N-2 position. Hammett plots (σ\sigma values) and DFT-calculated Fukui indices predict site-specific reactivity, guiding synthetic routes for derivatives like Schiff bases or acetamide-linked hybrids .

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